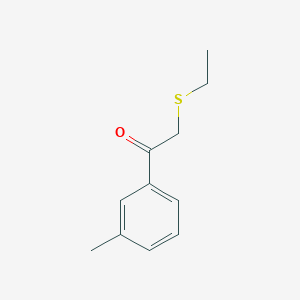

2-(Ethylthio)-1-(m-tolyl)ethan-1-one

Description

Historical Context of Thioether Ketones and Arylethanones in Organic Synthesis

The history of organic synthesis is a story of progressively increasing complexity, beginning with Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic precursors. nih.gov This milestone marked the beginning of chemists' ability to construct molecules, moving from simple substances to complex natural products. nih.gov Throughout the 19th and early 20th centuries, the field expanded rapidly, with the development of fundamental reactions and the synthesis of key molecular scaffolds. researchgate.net

Arylethanones, and ketones in general, have long been central to organic synthesis due to the reactivity of the carbonyl group, which serves as a handle for a vast array of chemical transformations. researchgate.net They are key precursors and building blocks in the fragrance, flavor, and pharmaceutical industries. researchgate.net The introduction of heteroatoms, such as sulfur, into organic molecules opened up new avenues for chemical diversity and functionality. The synthesis of thioethers, compounds containing a C-S-C bond, became an important objective, as this moiety was found in numerous biologically active molecules. researchgate.netacs.org The convergence of these two areas—ketone chemistry and organosulfur chemistry—led to the development of methods for preparing thioether ketones, which combine the functionalities of both classes of compounds.

Significance and Research Relevance of the α-Thioether Ketone Moiety

The α-thioether ketone structural motif is of considerable importance in modern organic chemistry for several reasons. Thioethers are recognized as a crucial structural feature in many pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties. researchgate.netresearchgate.netnih.gov The sulfur atom can participate in key binding interactions with biological targets and influence the molecule's metabolic stability. nih.gov

Furthermore, the α-thioether ketone moiety is a versatile synthetic intermediate. The presence of the sulfur atom alpha to the carbonyl group allows for a range of chemical manipulations:

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which are themselves valuable functional groups with distinct chemical properties and biological activities. acs.org

Further Functionalization: The α-position of the ketone is activated, enabling reactions such as additional alkylations or condensations.

Umpolung Strategies: The α-position of a ketone is traditionally nucleophilic (via its enolate). The presence of sulfur can be exploited in "umpolung" or polarity reversal strategies, allowing it to react as an electrophilic center under certain conditions. acs.orgspringernature.com

This dual functionality makes α-thioether ketones valuable building blocks for constructing more complex molecular architectures that are prevalent in natural products, pharmaceuticals, and agrochemicals. springernature.com

Positioning of 2-(Ethylthio)-1-(m-tolyl)ethan-1-one within Contemporary Synthetic Chemistry Research

The specific compound, this compound, is a representative example of a simple α-thioether ketone. It is commercially available, indicating its use as a reactant or building block in synthetic chemistry. chiralen.com Its synthesis typically follows a well-established pathway in organic chemistry: the nucleophilic substitution of an α-haloketone with a thiol.

In this case, the likely precursors are 2-bromo-1-(m-tolyl)ethanone (B1277502) and ethanethiol (B150549). This reaction is a straightforward and efficient method for forming the carbon-sulfur bond at the α-position of the ketone, falling under the broad category of α-functionalization of carbonyl compounds. acs.org While extensive research focusing solely on this compound as an end product is not prominent, its value lies in its role as an intermediate. It serves as a readily accessible scaffold containing the tolyl, ketone, and ethylthio groups, which can be individually or collectively modified in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | CAS Number |

| This compound | C₁₁H₁₄OS | 194.30 | Product | 1157366-33-0 chiralen.com |

| 2-Bromo-1-(m-tolyl)ethanone | C₉H₉BrO | 213.07 | Precursor; Boiling Point: 263.9°C | 51012-64-7 lookchem.com |

| Ethanethiol | C₂H₆S | 62.13 | Precursor; Boiling Point: 35°C | 75-08-1 |

Note: Data is compiled from various chemical databases and may represent calculated or experimental values.

Current Research Objectives and Emerging Opportunities Pertaining to the Chemical Compound

While the synthesis of compounds like this compound is based on traditional methods, current research in organic chemistry is focused on developing more efficient, sustainable, and innovative synthetic strategies. nih.govrsc.org

Emerging opportunities related to this and similar α-thioether ketones include:

Green Synthesis: Developing catalytic, metal-free, or electrochemical methods for the synthesis of α-thioether ketones to avoid the use of stoichiometric reagents and reduce waste. mdpi.com

Asymmetric Synthesis: Creating chiral versions of these compounds, where the α-carbon is a stereocenter. Enantiomerically pure α-functionalized ketones are highly sought-after building blocks for pharmaceuticals. springernature.com

Drug Discovery: Using this compound as a starting point for creating libraries of more complex molecules for biological screening. The thioether moiety is a known pharmacophore, and modifications to the aryl ring and ethyl group could lead to the discovery of new bioactive compounds. researchgate.netnih.gov

Novel Reactivity: Exploring the use of α-thioether ketones in modern synthetic reactions, such as photoredox catalysis or C-H activation, to forge new chemical bonds in previously inaccessible ways. rsc.org The unique electronic properties conferred by the combination of the ketone and thioether could enable novel transformations.

In essence, while this compound may appear to be a simple molecule, it represents a versatile platform at the intersection of classical organic synthesis and modern chemical innovation.

Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-(3-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14OS/c1-3-13-8-11(12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

YKEQGXNZJHBVFN-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylthio 1 M Tolyl Ethan 1 One

Direct Synthesis Strategies for α-Ethylthio-α-tolyl Ketones

Direct synthesis strategies involve the construction of the target molecule in a linear fashion, typically by forming the carbon-sulfur bond on a pre-existing arylethanone framework.

Halogenation-Substitution Pathways for Thioether Incorporation

A common and reliable method for the synthesis of α-thio ketones is the two-step halogenation-substitution pathway. This approach begins with the α-halogenation of a suitable ketone precursor, followed by nucleophilic substitution with a thiol or thiolate.

The synthesis of 2-(Ethylthio)-1-(m-tolyl)ethan-1-one via this pathway commences with the α-bromination of 3'-methylacetophenone (B52093). This reaction is typically carried out using a brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS). nih.gov The presence of an acid catalyst can facilitate the reaction by promoting the formation of the enol intermediate, which then reacts with the electrophilic bromine source. nih.gov

The resulting 2-bromo-1-(m-tolyl)ethanone (B1277502) is a key intermediate. Due to the presence of the carbonyl group, the α-carbon is activated towards nucleophilic attack. The subsequent step involves the reaction of this α-bromo ketone with an appropriate sulfur nucleophile, such as sodium ethanethiolate. This thiolate is typically prepared in situ by treating ethanethiol (B150549) with a base like sodium ethoxide or sodium hydroxide (B78521). The reaction proceeds via an SN2 mechanism, where the thiolate displaces the bromide ion to form the desired this compound.

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3'-Methylacetophenone | Br2, Acetic Acid or NBS | 2-Bromo-1-(m-tolyl)ethanone | α-Halogenation |

| 2 | 2-Bromo-1-(m-tolyl)ethanone, Ethanethiol | Base (e.g., NaOEt) | This compound | Nucleophilic Substitution (SN2) |

Metal-Catalyzed Approaches for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While direct C-H functionalization adjacent to a ketone is an area of ongoing research, a plausible metal-catalyzed approach for the synthesis of this compound could involve the coupling of an α-halo ketone with a thiol, or the reaction of an enolate with an electrophilic sulfur source.

More direct metal-catalyzed methods for the synthesis of α-thioketones have been developed. For instance, iron(II) triflate has been shown to catalyze the insertion reaction of α-diazocarbonyls into S-H bonds of thiols, providing α-thioketones in good yields. wisc.edu This methodology, if applied to the corresponding α-diazo ketone derived from 3'-methylacetophenone and ethanethiol, would offer a direct route to the target compound. The proposed mechanism involves the formation of an iron carbene, which is then trapped by the thiol to yield the sulfonium (B1226848) ylide, ultimately rearranging to the α-thio ketone. wisc.edu

Nucleophilic Acylation and Alkylation Routes

Nucleophilic acylation and alkylation strategies offer alternative disconnections for the synthesis of this compound.

Nucleophilic Acylation: This approach involves the Friedel-Crafts acylation of toluene (B28343) with a suitable acylating agent containing the ethylthio moiety. wisc.eduscribd.comlibretexts.orgsigmaaldrich.comyoutube.com A potential acylating agent would be ethylthioacetyl chloride. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), ethylthioacetyl chloride would generate an acylium ion. sigmaaldrich.com This electrophile would then attack the aromatic ring of toluene. Due to the directing effect of the methyl group, a mixture of ortho and para isomers would be expected, with the para-substituted product, 1-(p-tolyl)-2-(ethylthio)ethanone, likely being a major product. The desired meta-isomer, this compound, would require starting with a meta-directing precursor or separation from the isomeric mixture.

Nucleophilic Alkylation: An alternative strategy is the alkylation of a pre-formed enolate of 3'-methylacetophenone. 182.160.97libretexts.orglibretexts.orgumn.edu The ketone can be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. uni-saarland.de This enolate can then act as a nucleophile and react with an electrophilic source of the ethylthiomethyl group, such as ethylthiomethyl chloride or iodide. This reaction proceeds via an SN2 mechanism to furnish this compound. libretexts.orglibretexts.org

| Strategy | Key Reactants | Key Reagents | Bond Formed |

|---|---|---|---|

| Nucleophilic Acylation | Toluene, Ethylthioacetyl chloride | AlCl3 | Aryl C-C(O) |

| Nucleophilic Alkylation | 3'-Methylacetophenone, Ethylthiomethyl halide | LDA | α-C-S |

Convergent Synthesis from Precursors of this compound

Functional Group Interconversion Protocols on Arylethanone Scaffolds

This strategy involves the synthesis of a substituted 1-(m-tolyl)ethanone derivative, which is then converted to the final product through functional group interconversion. For example, one could synthesize 2-hydroxy-1-(m-tolyl)ethanone. The hydroxyl group can then be transformed into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent nucleophilic substitution of the sulfonate ester with sodium ethanethiolate would yield this compound. This method avoids the direct handling of α-halo ketones, which can be lachrymatory and toxic.

Elaboration of Thioether-Containing Building Blocks

A convergent approach can be designed by first preparing a building block that already contains the ethylthio moiety. A suitable synthon for this purpose is ethylthioacetic acid or its derivatives. For instance, ethylthioacetic acid can be converted to its acid chloride, ethylthioacetyl chloride, using reagents like thionyl chloride or oxalyl chloride. organic-chemistry.org

This activated acylating agent can then be used in a Friedel-Crafts acylation reaction with toluene, as described in section 2.1.3. Alternatively, ethylthioacetic acid could be coupled with an organometallic reagent derived from m-bromotoluene, such as a Grignard or organolithium reagent. However, this approach would likely require protection of the thioether to prevent interference with the organometallic reagent. A more viable approach would be a palladium-catalyzed coupling reaction, such as a Fukuyama coupling, between a thioester of ethylthioacetic acid and an organozinc reagent derived from m-bromotoluene.

Another convergent strategy involves the reaction of a bis(ethylthio)acetal-derived carbanion with m-tolualdehyde. rsc.org The resulting adduct can then be hydrolyzed under acidic conditions to unmask the ketone functionality, affording this compound. rsc.org This method offers a regiospecific route to the desired product.

Sustainable and Green Chemistry Aspects in the Preparation of the Chemical Compound

The synthesis of α-arylthio ketones, including this compound, has traditionally involved methods that may utilize harsh solvents, metal catalysts, and elevated temperatures. Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign processes. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic or hazardous substances. Key strategies in this domain include the development of catalyst-free reactions, minimizing or eliminating the use of solvents, and employing alternative energy sources like mechanical force or microwaves.

A significant goal in green chemistry is the elimination of catalysts, particularly those based on heavy metals, to simplify purification processes and reduce toxic waste. nih.govacs.org Similarly, minimizing solvent use is crucial as solvents constitute a large portion of the waste generated in chemical reactions.

One effective approach for the synthesis of related α-organylthio ketones involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions. nih.gov Researchers have demonstrated that by carefully selecting the amount of base, the reaction can be directed to selectively produce either α-thio esters or α-thio ketones. nih.gov For instance, using two equivalents of a base like sodium hydroxide in toluene at 100°C can favor the formation of α-thio ketones. nih.gov This method is advantageous as it utilizes Bunte salts, which are odorless and not sensitive to air, providing a more practical alternative to volatile thiols. nih.gov

Another prominent solvent-minimizing technique involves the use of microwave irradiation. For the conversion of ketones to their corresponding thioketones, protocols have been developed that are solvent-free and utilize reagents like Lawesson's reagent or a PSCl₃/H₂O/Et₃N system under microwave conditions. organic-chemistry.org These methods are often rapid, efficient, and high-yielding, circumventing the need for dry solvents and an excess of reagents. organic-chemistry.org

A notable catalyst-free, one-pot, three-component reaction for synthesizing α,α-amino thioketones has been developed, which proceeds by the thiolation of an α-imino ketone formed in situ. nih.gov This reaction is conducted under solventless ball milling conditions at room temperature, highlighting a highly efficient and green protocol that avoids catalysts, additives, and external heating. nih.govacs.org

Interactive Table: Catalyst-Free Synthesis of α-Thio Ketones from β-Keto Esters nih.gov

| Entry | β-Keto Ester (Substrate) | Sulfur Source | Base (equiv.) | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Sodium S-benzyl sulfurothioate | NaOH (2) | 1-(Benzylthio)propan-2-one | 44 |

| 2 | Methyl acetoacetate | Sodium S-benzyl sulfurothioate | NaOH (2) | 1-(Benzylthio)propan-2-one | 80 |

| 3 | Ethyl acetoacetate | Sodium S-octyl sulfurothioate | NaOH (2) | 1-(Octylthio)propan-2-one | 60 |

| 4 | Ethyl acetoacetate | Sodium S-dodecyl sulfurothioate | NaOH (2) | 1-(Dodecylthio)propan-2-one | 65 |

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is a cornerstone of green synthesis. nih.gov This technique often allows for solvent-free (neat) reactions, significantly reducing chemical waste and energy consumption compared to conventional solution-based methods. nih.govcardiff.ac.ukmdpi.com

The formation of carbon-sulfur (C-S) bonds, a key step in synthesizing this compound, has been successfully achieved using mechanochemical methods. For example, a base-mediated synthesis of α-ketothioamides from readily available acetophenone (B1666503) derivatives has been developed using a mixer mill. researchgate.net This approach is metal-free, solventless, and proceeds in a short reaction time. researchgate.net The reaction involves grinding the acetophenone, an amine (like morpholine), and elemental sulfur with a base such as potassium hydroxide. researchgate.net

Research into this process has revealed that reaction parameters can be finely tuned for optimal results. The choice of milling jar material (e.g., stainless steel, tungsten carbide), milling frequency, and the amount of base can significantly impact the product yield. researchgate.net This level of control, combined with the solvent-free nature of the reaction, makes mechanochemistry a powerful and sustainable tool for synthesizing compounds structurally similar to this compound. nih.govresearchgate.net

Interactive Table: Optimization of Mechanochemical Synthesis of an α-Ketothioamide researchgate.net

| Entry | Base (equiv.) | Milling Jar Material | Frequency (Hz) | Time (min) | Yield (%) |

| 1 | KOH (5) | Stainless Steel | 25 | 90 | 45 |

| 2 | KOH (5) | Tungsten Carbide (WC) | 25 | 90 | 57 |

| 3 | KOH (6) | Tungsten Carbide (WC) | 25 | 90 | 85 |

| 4 | KOH (6) | Tungsten Carbide (WC) | 30 | 90 | 82 |

| 5 | NaOH (6) | Tungsten Carbide (WC) | 25 | 90 | 65 |

| 6 | K₂CO₃ (6) | Tungsten Carbide (WC) | 25 | 90 | 21 |

Strategies for Stereocontrol in the Synthesis of Related Chiral Analogs

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in organic chemistry. For analogs of this compound where the α-carbon is a stereocenter, controlling the stereochemistry is paramount. Several advanced strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral α-substituted ketones.

One powerful approach is the catalytic enantioselective synthesis of α-quaternary ketones from simple acyl electrophiles and allyl organodiboron reagents. nih.gov This method, promoted by a chiral copper catalyst, allows for the creation of a wide range of products with high enantioselectivity. nih.gov The choice of the chiral phosphine (B1218219) ligand is critical for inducing asymmetry and achieving high enantiomeric ratios.

Another strategy involves the stereoselective Michael addition of a chiral ketimine to an electrophilic partner. mdpi.com For instance, a chiral ketimine derived from a racemic ketone and an enantiopure amine can be reacted with a suitable Michael acceptor. The subsequent elaboration of the adduct can yield α-substituted keto esters with a newly formed quaternary stereocenter in high enantiomeric excess. mdpi.com

Furthermore, the arylation of α-(phenylthio)ketones using aryllead(IV) derivatives provides a direct method to introduce aryl groups at the α-position. rsc.org While not inherently asymmetric, this method could be adapted for stereocontrol through the use of chiral ligands or auxiliaries. The synthesis of new chiral pinane-type γ-ketothiols also demonstrates that reactions involving sulfur introduction can proceed with high stereoselectivity, which is influenced by the substrate's rigid bicyclic structure and the reaction conditions. nih.gov These examples underscore the diverse catalytic and substrate-controlled strategies available for producing specific stereoisomers of complex thioether ketones.

Chemical Reactivity and Mechanistic Pathways of 2 Ethylthio 1 M Tolyl Ethan 1 One

Reactions at the Carbonyl Center

The carbonyl group in 2-(ethylthio)-1-(m-tolyl)ethan-1-one is a primary site for chemical reactions, including nucleophilic additions, redox transformations, and condensation reactions via enolate intermediates.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. acs.orgvanderbilt.edu These reactions typically proceed through a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions determine the final product.

Common nucleophilic addition reactions include:

Hydride Addition: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 2-(ethylthio)-1-(m-tolyl)ethanol.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) add to the carbonyl carbon, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, which can be a precursor to α-hydroxy acids and other functionalized molecules.

The general mechanism for nucleophilic addition to the carbonyl group of this compound is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate, typically by adding a weak acid during workup, yields the final alcohol product.

Redox Chemistry: Reduction and Oxidation Pathways

The carbonyl group of this compound can undergo both reduction and oxidation, although the latter is less common for ketones.

Reduction Pathways:

As mentioned, the primary reduction pathway involves the conversion of the ketone to a secondary alcohol using hydride reagents. Another important reduction method is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which can deoxygenate the carbonyl group entirely to a methylene (B1212753) group, yielding 1-ethyl-3-(ethylthio)benzene.

| Reduction Reaction | Reagent(s) | Product |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 2-(Ethylthio)-1-(m-tolyl)ethanol |

| Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-3-(ethylthio)benzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-Ethyl-3-(ethylthio)benzene |

Oxidation Pathways:

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically relevant oxidation of α-keto sulfides is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) can insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons, potentially forming an ester or a thioester derivative.

Condensation Reactions and Enolate Chemistry

The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) in this compound makes it amenable to enolate formation. vanderbilt.edumasterorganicchemistry.comucsb.edulibretexts.orgmnstate.edutowson.edulibretexts.orgbham.ac.ukresearchgate.net The sulfur atom can further stabilize the adjacent carbanion. acs.org Enolates are powerful nucleophiles and can participate in various condensation reactions to form new carbon-carbon bonds. vanderbilt.edupurdue.edu

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can react with another molecule of itself or a different aldehyde or ketone. This reaction forms a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Claisen-Schmidt Condensation: This is a specific type of aldol condensation where an enolizable ketone, such as this compound, reacts with a non-enolizable aldehyde (e.g., benzaldehyde) in the presence of a base.

Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction, introducing a new alkyl group at the α-position.

The formation of the enolate is a key step in these reactions and is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. mnstate.edu

Transformations Involving the Ethylthio Moiety

The ethylthio group in this compound provides another reactive handle for various chemical transformations, primarily involving the sulfur atom.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the ethylthio group is in a low oxidation state and can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. nih.gov These oxidations can significantly alter the electronic properties and reactivity of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide (B99878) to a sulfoxide, yielding 2-(ethylsulfinyl)-1-(m-tolyl)ethan-1-one.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or potassium permanganate) will further oxidize the sulfoxide to a sulfone, resulting in 2-(ethylsulfonyl)-1-(m-tolyl)ethan-1-one.

| Oxidation State | Product Name | Typical Oxidizing Agent(s) |

| Sulfoxide | 2-(Ethylsulfinyl)-1-(m-tolyl)ethan-1-one | H₂O₂, m-CPBA (1 equiv.) |

| Sulfone | 2-(Ethylsulfonyl)-1-(m-tolyl)ethan-1-one | m-CPBA (>2 equiv.), KMnO₄ |

The resulting α-keto sulfoxides and sulfones are valuable synthetic intermediates. The sulfoxide and sulfone groups are good leaving groups and can be used in elimination and substitution reactions.

Desulfurization Reactions and Carbon-Carbon Bond Formation

Desulfurization is the removal of the sulfur atom from the molecule. wikipedia.orgmdpi.comorganic-chemistry.orgnih.gov This reaction can be a powerful tool for carbon-carbon bond formation and for the removal of the sulfur functionality after it has served its synthetic purpose.

A common method for the desulfurization of thioethers is the use of Raney nickel. wikipedia.orgorganic-chemistry.org In the case of this compound, treatment with Raney nickel would likely lead to the reductive cleavage of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond to give 1-(m-tolyl)ethanone.

Desulfurization can also be part of more complex synthetic strategies where the sulfur-containing group is used to control stereochemistry or to activate a position for C-C bond formation before being removed. researchgate.netmdpi.comresearchgate.net

Rearrangements and Migrations Involving the Thioether Group

The thioether group in α-position to a carbonyl is known to participate in several types of rearrangement reactions. For instance, upon conversion to a sulfonium (B1226848) ylide, a researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Sommelet-Hauser rearrangement, could theoretically occur. This would involve the deprotonation of a carbon adjacent to the sulfur, followed by a concerted rearrangement.

Another potential rearrangement is the Pummerer rearrangement, which would first require the oxidation of the thioether to a sulfoxide. Treatment of the resulting sulfoxide with an activating agent like acetic anhydride (B1165640) could then lead to the formation of an α-acyloxy thioether. The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile.

However, no specific studies have been found that document these rearrangements for this compound.

Reactivity of the m-Tolyl Aromatic Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The expected substitution patterns would be influenced by the relative directing strengths of the activating methyl group and the deactivating acyl group. Typically, activating groups have a stronger directing effect. Therefore, substitution would be predicted to occur at the positions ortho and para to the methyl group. However, steric hindrance from the adjacent ethylthioethanone group could influence the product distribution. Without experimental data, the precise regioselectivity remains theoretical.

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety

The aryl moiety of this compound could potentially undergo metal-catalyzed cross-coupling reactions if first converted to an aryl halide or triflate. For example, a bromo- or iodo-substituted derivative of the m-tolyl ring could participate in Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The specific conditions and catalytic systems required would need to be determined experimentally. There is no literature available describing such transformations for this specific compound.

Exploration of Reaction Mechanisms Using Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are crucial for elucidating reaction mechanisms. For any of the potential reactions of this compound, such studies could provide valuable insights. For example, a primary kinetic isotope effect observed upon deuteration of the α-carbon would suggest that the C-H bond is broken in the rate-determining step of a reaction, such as enolate formation.

Similarly, isotopic labeling of the sulfur or carbonyl oxygen could be used to trace the fate of these atoms in rearrangement reactions. Unfortunately, no kinetic or isotopic studies specifically involving this compound have been reported in the scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 2 Ethylthio 1 M Tolyl Ethan 1 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 2-(Ethylthio)-1-(m-tolyl)ethan-1-one. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons of the m-tolyl group typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to resonate as a singlet around δ 3.8-4.2 ppm. The ethyl group protons would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethylthio group.

Dynamic NMR (DNMR) studies can provide insights into conformational changes or other dynamic processes within the molecule, such as restricted rotation around single bonds. libretexts.orgresearchgate.netnih.gov For molecules with stereocenters or complex rotational barriers, variable temperature NMR experiments can reveal information about the energy barriers between different conformers. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | - | ~196 |

| Aromatic C (quaternary, C-C=O) | - | ~137 |

| Aromatic C (quaternary, C-CH₃) | - | ~138 |

| Aromatic CH | 7.3 - 7.8 (m) | 128 - 134 |

| Methylene (S-CH₂-C=O) | ~3.8 (s) | ~40 |

| Methyl (Aromatic-CH₃) | ~2.4 (s) | ~21 |

| Methylene (S-CH₂-CH₃) | ~2.6 (q) | ~26 |

| Methyl (S-CH₂-CH₃) | ~1.3 (t) | ~15 |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 194.29 g/mol . chiralen.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₄OS).

Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a tolyl-acylium ion (m/z = 119) and an ethylthio-methyl radical. This is often a dominant fragmentation pathway for ketones. youtube.com

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. However, this is less likely for this specific structure.

Cleavage of the C-S bond: Fragmentation can occur at the thioether linkage, resulting in ions corresponding to the ethyl group and the remaining part of the molecule.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 194 | [M]⁺ | Molecular Ion |

| 165 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 133 | [M - SCH₂CH₃]⁺ | Cleavage of C-S bond |

| 119 | [CH₃C₆H₄CO]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tolyl cation (from further fragmentation of m/z 119) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides information about the vibrational frequencies of different bonds within the molecule.

The most prominent and characteristic absorption band would be the strong C=O stretch of the ketone group, typically observed in the range of 1680-1700 cm⁻¹ for aryl ketones. libretexts.orgpressbooks.pubopenstax.org Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the methylene and methyl groups.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-S stretching: This bond gives rise to a weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-S | Stretch | 600 - 800 |

X-ray Crystallography Studies for Solid-State Molecular Architecture (on related derivatives/analogs)

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography is the definitive method for determining the three-dimensional molecular architecture in the solid state. This technique, applied to suitable crystalline derivatives or analogs, provides precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

For related thiophene (B33073) or ethanone (B97240) derivatives, crystallographic studies have revealed detailed information about intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govub.edu Such analyses for a crystalline form of this compound would elucidate how the molecules pack in the crystal lattice and would confirm the conformation of the flexible ethylthio side chain.

Chromatographic Techniques for Purification and Reaction Monitoring in Synthetic Research

Chromatographic techniques are indispensable in the synthesis of this compound for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the conversion of starting materials to products. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactant spots and the appearance of a new product spot can be visualized, often under UV light. This allows for the determination of the optimal reaction time.

Column Chromatography: Following the completion of the synthesis, the crude product is typically purified using column chromatography (often flash chromatography). amazonaws.com This technique separates the desired compound from unreacted starting materials, byproducts, and catalysts based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a suitable solvent system. nih.gov

Computational and Theoretical Investigations of 2 Ethylthio 1 M Tolyl Ethan 1 One

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly used to optimize molecular geometry and calculate various chemical parameters. researchgate.net Such calculations for 2-(Ethylthio)-1-(m-tolyl)ethan-1-one would provide a foundational understanding of its stability and electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylthio group, particularly the sulfur atom with its lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl group and the tolyl ring, which act as electron-accepting regions. The calculated energies of these orbitals allow for the determination of global reactivity descriptors.

Table 1: Conceptual Global Reactivity Descriptors for this compound derived from HOMO-LUMO Energies Note: These are representative values based on similar molecules; specific values for the title compound require dedicated calculation.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govfigshare.com The MEP map illustrates regions of negative electrostatic potential (typically colored in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are favorable for nucleophilic attack. nih.gov

In an MEP analysis of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The sulfur atom in the ethylthio group would also exhibit a region of negative potential. Conversely, positive potential would be located on the hydrogen atoms, particularly those adjacent to the carbonyl group and on the aromatic ring. nih.gov

DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

Vibrational Analysis (FT-IR) Theoretical vibrational analysis can predict the frequencies of characteristic functional groups. For this compound, key vibrational modes would include the C=O stretching of the ketone, C-S stretching of the thioether, aromatic C-H stretching from the tolyl group, and aliphatic C-H stretching from the ethyl and methylene (B1212753) groups. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results.

NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide valuable insights into the electronic environment of the nuclei, aiding in the assignment of experimental spectra.

Table 2: Conceptual Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Functional Group | Predicted Value | Experimental Value |

| FT-IR Frequency (cm⁻¹) | C=O Stretch (Ketone) | (Calculated) | (Observed) |

| FT-IR Frequency (cm⁻¹) | Aromatic C-H Stretch | (Calculated) | (Observed) |

| ¹H NMR Shift (ppm) | -CH₃ (Tolyl) | (Calculated) | (Observed) |

| ¹H NMR Shift (ppm) | -S-CH₂-CO- | (Calculated) | (Observed) |

| ¹³C NMR Shift (ppm) | C=O (Ketone) | (Calculated) | (Observed) |

| ¹³C NMR Shift (ppm) | Aromatic C (ipso) | (Calculated) | (Observed) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and intermolecular interactions. mdpi.comnih.gov An MD simulation of this compound would involve modeling the rotations around its single bonds (e.g., the C-C bond between the carbonyl and methylene groups and the C-S bond) over time. This analysis helps identify the most stable, low-energy conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, MD can reveal how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence its conformation and behavior in a condensed phase. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net For this compound, a relevant reaction to study would be the thia-Michael addition, a reaction common for compounds with thiol groups. nih.govrsc.org DFT calculations can be used to locate the structures of reactants, products, intermediates, and, most importantly, transition states (TS). chemrxiv.org By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the feasibility and kinetics of a proposed reaction pathway. nih.gov This allows for the differentiation between competing mechanisms, such as base-catalyzed versus nucleophile-initiated pathways, by comparing their respective energy barriers. rsc.org

Advanced Theoretical Models for Predicting Reactivity and Selectivity

Building upon fundamental DFT calculations, advanced theoretical models can provide a more nuanced prediction of chemical reactivity and selectivity. nih.gov Molecular Electron Density Theory, for example, analyzes changes in electron density to understand the course of a reaction. mdpi.com By calculating the global electrophilicity and nucleophilicity indices from HOMO and LUMO energies, one can quantitatively assess how a molecule will behave in polar reactions. materialsciencejournal.org

Furthermore, computational models can predict sites of reactivity within a molecule. nih.gov For this compound, these models could differentiate the reactivity of the α-carbon (adjacent to the carbonyl group) versus the sulfur atom in various reactions. Such predictive models are crucial for designing new synthetic routes and understanding the chemical behavior of complex organic molecules in diverse environments.

Applications and Synthetic Utility of 2 Ethylthio 1 M Tolyl Ethan 1 One in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structural features of 2-(Ethylthio)-1-(m-tolyl)ethan-1-one, namely the reactive carbonyl group and the adjacent carbon-sulfur bond, provide multiple sites for chemical modification. This dual reactivity allows chemists to use the molecule as a foundational component in multi-step syntheses, building up molecular complexity in a controlled manner.

Precursor for Heterocyclic Scaffolds (e.g., Thiazoles, Oxadiazoles)

Heterocyclic compounds are central to medicinal chemistry and materials science, and α-functionalized ketones are established precursors for their synthesis.

Thiazoles: The synthesis of the thiazole (B1198619) ring, a common motif in pharmaceuticals, is frequently accomplished via the Hantzsch synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. chemrxiv.orgyoutube.com While this compound is not a halo-ketone, it can be readily converted into a suitable precursor. The carbon atom alpha to the carbonyl group can be halogenated under standard conditions to produce an α-halo-α-ethylthio ketone. This intermediate can then undergo cyclocondensation with a thioamide (e.g., thiourea) to yield a highly substituted thiazole. The ethylthio group in this context serves to activate the alpha position and can be a feature in the final product or be displaced during the reaction.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) scaffold can be synthesized through the cyclization of N-acylhydrazones. jchemrev.comorganic-chemistry.org The ketone functionality in this compound provides a direct entry point to this reaction pathway. Condensation of the ketone with an acylhydrazide (R-CONHNH2) would yield the corresponding N-acylhydrazone intermediate. Subsequent oxidative cyclization, often mediated by reagents like iodine or mercury oxide, would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the m-tolyl group and the other incorporates the ethylthiomethyl moiety. mdpi.com

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

| Thiazole | Hantzsch Synthesis | α-Bromo-2-(ethylthio)-1-(m-tolyl)ethan-1-one |

| 1,3,4-Oxadiazole | Oxidative Cyclization | N-Acylhydrazone derivative |

Intermediate in the Synthesis of Polyfunctional Organic Compounds

The term polyfunctional implies the presence of multiple reactive groups within a molecule. This compound is an ideal starting point for creating such compounds due to the orthogonal reactivity of its ketone and thioether moieties.

The carbonyl group can undergo a wide range of classical transformations, including:

Nucleophilic addition: Reactions with Grignard or organolithium reagents can introduce new carbon-carbon bonds, converting the ketone into a tertiary alcohol.

Reduction: Selective reduction can yield the corresponding secondary alcohol.

Wittig reaction: Conversion of the carbonyl to an alkene provides a scaffold for further functionalization.

The thioether group offers distinct synthetic possibilities. It can be oxidized to a sulfoxide (B87167) or a sulfone. The resulting β-keto sulfone is a particularly valuable synthetic intermediate, as the sulfonyl group is an excellent leaving group and can activate the adjacent methylene (B1212753) group for C-C bond formation. researchgate.net This dual reactivity allows for the sequential or simultaneous introduction of different functional groups, leading to the assembly of complex, polyfunctional molecules. nih.gov

Derivatization and Functionalization for Materials Science Research

The unique electronic and structural properties of sulfur-containing organic molecules make them attractive for applications in materials science, including the development of porous materials and catalysts.

Incorporation into Organic Frameworks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks. Thioether moieties have been successfully incorporated into the organic linkers used to build these frameworks. nih.govrsc.org The inclusion of thioethers can enhance the material's stability, modify its electronic properties, and introduce soft-donor sites for selective binding of heavy metals. acs.org

To be used as a linker, this compound would first require modification to introduce appropriate connecting groups, such as carboxylic acids or boronic acids, onto the m-tolyl ring. For example, bromination of the aryl ring followed by lithiation and reaction with CO2 could install two carboxylic acid groups. The resulting thioether-containing dicarboxylic acid could then be used as an organic linker in the synthesis of a novel MOF or COF, embedding the ethylthio functionality within the porous structure. researchgate.netrsc.org

Development of Ligands for Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. Ligands containing both soft (e.g., sulfur) and hard (e.g., oxygen, nitrogen) donor atoms are of particular interest as they can form stable complexes with metals and exhibit unique reactivity. researchgate.netresearchgate.net The 2-(ethylthio)ethan-1-one structure provides a natural S,O-bidentate chelate scaffold. The sulfur atom of the thioether and the oxygen atom of the carbonyl group can coordinate to a single metal center, forming a stable five-membered ring.

Derivatives of this compound could be synthesized to fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance for a specific catalytic transformation, such as cross-coupling reactions or asymmetric hydrogenation. acsgcipr.orgsciprofiles.com

Role in the Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and agrochemical research. They involve the systematic modification of a lead compound to understand how different parts of the molecule contribute to its biological activity. The synthetic accessibility of analogs is key to this process. This compound serves as an excellent scaffold for generating a library of analogs due to its multiple, easily modifiable positions.

The primary points of diversification on the molecular scaffold are:

The Aryl Moiety: The m-tolyl group can be replaced with a wide variety of other substituted aromatic or heteroaromatic rings. This is typically achieved by starting the synthesis with a different aromatic precursor in a Friedel-Crafts acylation or a related ketone synthesis. organic-chemistry.org

The Thioether Group: The ethyl group can be readily swapped for other alkyl, branched, or aryl groups by employing different thiols in the α-sulfenylation of a precursor ketone. This allows for probing the effect of steric bulk and electronics at this position.

The Ketone and Methylene Bridge: The carbonyl group can be reduced to a hydroxyl group or converted to other functionalities. The adjacent methylene bridge can also be a site for substitution.

This modularity allows for the rapid and systematic synthesis of a diverse set of related compounds, which is essential for effective SAR exploration.

| Molecular Position for Modification | Potential Modifications | Relevant Synthetic Reaction |

| Aryl Ring | Substitution (e.g., -F, -Cl, -OMe, -NO2), Different ring systems (e.g., naphthyl, pyridyl) | Friedel-Crafts Acylation, Suzuki/Negishi Coupling on a halo-aromatic precursor |

| Thioether Alkyl Group | Methyl, Isopropyl, Benzyl, Cyclohexyl | α-Sulfenylation of a ketone using various thiols (R-SH) |

| Carbonyl Group | Secondary Alcohol, Alkene, Imine | Reduction (e.g., with NaBH4), Wittig Reaction, Condensation with amines |

Future Directions and Emerging Research Avenues for 2 Ethylthio 1 M Tolyl Ethan 1 One

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of 2-(Ethylthio)-1-(m-tolyl)ethan-1-one typically involves the nucleophilic substitution of an α-haloketone, namely 2-chloro-1-(m-tolyl)ethan-1-one, with sodium ethanethiolate. While reliable, this method relies on the preparation of a reactive α-haloketone precursor. mdpi.com Future research will likely focus on more atom-economical and sustainable synthetic strategies.

Modern C-S bond-forming reactions offer promising alternatives. wpmucdn.comresearchgate.net Direct C-H bond functionalization of 1-(m-tolyl)ethan-1-one at the α-position represents a highly efficient approach, circumventing the need for pre-halogenation. news-medical.net This could involve transition-metal catalysis or photoredox catalysis to selectively activate the α-C-H bond for subsequent reaction with an ethylthio source. Another emerging area is the use of xanthates as odorless and stable thiol surrogates, which can react with alkyl halides to form thioethers, presenting a more practical alternative to volatile thiols. mdpi.com

Below is a comparative table of potential synthetic routes:

| Synthetic Route | Precursors | Key Transformation | Potential Advantages | Potential Challenges |

| Classical SN2 | 2-Chloro-1-(m-tolyl)ethan-1-one, Ethanethiol (B150549) | Nucleophilic Substitution | Well-established, reliable | Requires halogenated precursor, use of odorous thiol |

| Direct C-H Thiolation | 1-(m-tolyl)ethan-1-one, Ethylthio source | C-H Bond Functionalization | High atom economy, avoids pre-functionalization | Catalyst development, regioselectivity control |

| Xanthate-based Synthesis | Alkyl Halide, Potassium Ethyl Xanthate | Thiol-free sulfuration | Odorless sulfur source, stable reagents | May require specific activation methods |

This table is interactive. Click on the headers to sort.

Exploration of Stereoselective Transformations of the Chemical Compound

The carbonyl group in this compound is a prochiral center, making it an ideal candidate for stereoselective transformations to generate chiral molecules.

Asymmetric Reduction: The enantioselective reduction of the ketone to form the corresponding chiral alcohol, (R)- or (S)-2-(ethylthio)-1-(m-tolyl)ethan-1-ol, is a key area for exploration. wikipedia.org This can be achieved using well-established catalytic systems, such as Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts or transition metal-catalyzed asymmetric transfer hydrogenation. rsc.orgrsc.orgmdpi.com The development of catalysts specifically tailored for α-thio ketones could lead to high enantioselectivity.

Stereoselective Aldol (B89426) Reactions: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) can be deprotonated to form an enolate. This enolate can then participate in stereoselective aldol reactions with various aldehydes. wikipedia.org By selecting appropriate chiral auxiliaries or catalysts, it is possible to control the formation of new stereocenters, yielding syn- or anti-aldol products with high diastereoselectivity and enantioselectivity. nih.gov The Zimmerman-Traxler model, which invokes a chair-like transition state, provides a rational framework for predicting the stereochemical outcome of such reactions. harvard.edu

| Transformation | Target Product | Potential Methodologies | Key Stereochemical Control |

| Asymmetric Reduction | Chiral β-hydroxy thioether | CBS Reduction, Asymmetric Transfer Hydrogenation | Chiral catalyst (e.g., oxazaborolidine, chiral ligand) |

| Stereoselective Aldol Addition | Chiral γ-hydroxy-α-thio-ketone | Chiral auxiliary-controlled enolate, catalytic asymmetric aldol reaction | Enolate geometry (E/Z), chiral catalyst, Zimmerman-Traxler transition state |

This table is interactive. Users can filter by transformation type.

Investigation of the Chemical Compound in Flow Chemistry and Microreactor Technologies

The synthesis of this compound, particularly via the SN2 pathway, is well-suited for adaptation to continuous flow chemistry. acs.org Flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and facile scalability. mdpi.com

A potential flow setup would involve pumping streams of 2-chloro-1-(m-tolyl)ethan-1-one and a base-activated ethanethiol solution through a heated microreactor or packed-bed reactor. This would allow for precise control over reaction temperature, residence time, and stoichiometry, potentially leading to higher yields, improved purity, and reduced reaction times compared to batch methods. Furthermore, in-line purification modules could be integrated to isolate the final product in a continuous fashion.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Optimizing Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis planning and optimization. beilstein-journals.org For this compound, these tools hold immense potential.

Reaction Optimization: ML algorithms, particularly Bayesian optimization and active learning, can be employed to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent) to identify the optimal conditions for yield and purity. duke.edunih.govresearchgate.net By running a small number of initial experiments, the algorithm can build a predictive model and suggest subsequent experiments that are most likely to improve the outcome, thereby accelerating the optimization process and reducing material waste. rjptonline.org

Potential Role in Bio-Inspired Synthesis and Chemical Biology Tools (without discussing biological activity)

The structural framework of this compound makes it a valuable building block for the synthesis of more complex, bio-inspired molecules and as a scaffold for chemical biology tools. Ketones are prevalent in natural products and serve as versatile handles for a wide range of chemical transformations. researchgate.net The thioether linkage is also a key component in various natural products and provides a site for further functionalization. mdpi.com

As a building block, this compound could be incorporated into the total synthesis of natural products that feature a similar aryl ketone or thioether motif. Its enolizable nature allows for its use in complex carbon-carbon bond-forming cascades.

As a chemical biology tool, the m-tolyl group could be modified with reporter tags (e.g., fluorophores) or reactive groups for covalent labeling. The thioether itself can be designed to be cleavable under specific biological conditions, making it useful in the design of probes or release systems. nih.govresearchgate.net The development of thioether-based fluorescent probes has been shown to be a viable strategy for studying specific chemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Ethylthio)-1-(m-tolyl)ethan-1-one with high yield and purity?

- Methodological Answer: The compound can be synthesized via thiol-alkylation or nucleophilic substitution reactions. For example, analogous thioether compounds (e.g., triazole derivatives) are prepared by reacting thiol-containing intermediates with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via flash column chromatography (petroleum ether/ethyl acetate gradients) achieves >75% yield and >95% purity . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to minimize byproducts.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer:

- ¹³C NMR: The carbonyl group (C=O) appears at δ ~195–200 ppm, while the m-tolyl aromatic carbons resonate between δ 120–140 ppm. The ethylthio group’s methylene (SCH₂) is observed at δ ~30–35 ppm .

- HRMS (ESI-TOF): Calculated exact mass for C₁₁H₁₄OS ([M+H]⁺): 193.0644. Deviations <2 ppm confirm molecular integrity .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer: Common impurities include unreacted starting materials (e.g., m-tolyl ketones) or oxidation byproducts (e.g., sulfoxides). These are detected via TLC (Rf comparison) or HPLC (retention time analysis). Flash chromatography with silica gel (eluent: hexane/ethyl acetate) effectively separates impurities .

Q. Which crystallization solvents are effective for purifying this compound?

- Methodological Answer: Solvent pairs like petroleum ether/ethyl acetate (20:1 to 30:1 ratios) are optimal for recrystallization, yielding white solids with sharp melting points (e.g., 124–125°C for analogous compounds) .

Advanced Research Questions

Q. How does the ethylthio substituent influence electronic and steric properties in catalytic reactions?

- Methodological Answer: The ethylthio group acts as an electron-withdrawing substituent due to sulfur’s electronegativity, polarizing the carbonyl group and enhancing electrophilicity. Steric effects from the ethyl chain can hinder nucleophilic attack at the α-carbon. Computational studies (DFT) are recommended to quantify these effects .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) can be addressed by:

- Standardized Assays: Replicating experiments under controlled conditions (e.g., fixed bacterial strains, MIC protocols).

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylthio group and comparison with analogs (e.g., methylthio or phenylthio derivatives) .

Q. What mechanistic insights explain the ethylthio group’s reactivity in nucleophilic substitutions?

- Methodological Answer: The sulfur atom’s lone pairs facilitate nucleophilic displacement reactions. For example, in SN2 reactions with alkyl halides, the ethylthio group acts as a leaving group. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and isotopic labeling (³⁵S) can elucidate pathways .

Q. How do structural modifications at the ethylthio moiety affect pharmacokinetic properties?

- Methodological Answer: Introducing bulkier groups (e.g., isopropylthio) may improve metabolic stability by reducing CYP450 enzyme interactions. In vitro assays (e.g., microsomal stability tests) and logP measurements (via shake-flask method) quantify solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.